molecular formula C24H15Cl2NO4 B11525959 N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-1,3-benzodioxole-5-carboxamide

N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B11525959
M. Wt: 452.3 g/mol
InChI Key: KHGAGEKWDNGXMC-UHFFFAOYSA-N
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Description

N-{3-CHLORO-4-[(1-CHLORONAPHTHALEN-2-YL)OXY]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole core, which is a common motif in many biologically active molecules, and a chloronaphthalene moiety, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CHLORO-4-[(1-CHLORONAPHTHALEN-2-YL)OXY]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process would include careful control of reaction conditions such as temperature, solvent, and catalyst concentration to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{3-CHLORO-4-[(1-CHLORONAPHTHALEN-2-YL)OXY]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like halogens (Cl₂, Br₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{3-CHLORO-4-[(1-CHLORONAPHTHALEN-2-YL)OXY]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-CHLORO-4-[(1-CHLORONAPHTHALEN-2-YL)OXY]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-CHLORO-4-[(4-CHLORONAPHTHALEN-1-YL)OXY]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
  • N-{3-CHLORO-4-[(2-CHLORONAPHTHALEN-1-YL)OXY]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Uniqueness

N-{3-CHLORO-4-[(1-CHLORONAPHTHALEN-2-YL)OXY]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzodioxole core and a chloronaphthalene moiety sets it apart from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C24H15Cl2NO4

Molecular Weight

452.3 g/mol

IUPAC Name

N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C24H15Cl2NO4/c25-18-12-16(27-24(28)15-6-8-20-22(11-15)30-13-29-20)7-10-19(18)31-21-9-5-14-3-1-2-4-17(14)23(21)26/h1-12H,13H2,(H,27,28)

InChI Key

KHGAGEKWDNGXMC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC4=C(C5=CC=CC=C5C=C4)Cl)Cl

Origin of Product

United States

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